(1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid
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Overview
Description
(1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C7H10BNO3 and a molecular weight of 166.97 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with two methyl groups and a ketone group. It is a white to yellow solid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide . The reaction conditions usually include a base such as potassium carbonate, a palladium catalyst, and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Various aryl or vinyl derivatives depending on the halide used in the reaction.
Scientific Research Applications
(1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid has several applications in scientific research:
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst, followed by transmetalation and reductive elimination steps in the case of Suzuki-Miyaura coupling . The boronic acid group interacts with molecular targets through the formation of reversible covalent bonds, which can modulate biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid: Similar structure but with one less methyl group.
(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid: Lacks the methyl groups present in (1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid.
Uniqueness
This compound is unique due to the presence of two methyl groups and a ketone group on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
(1,6-dimethyl-2-oxopyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-3-4-6(8(11)12)7(10)9(5)2/h3-4,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPRZOPXLBPZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(N(C1=O)C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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